An In-depth Technical Guide to S-Trityl-L-cysteine: Structure, Properties, and Applications in Modern Chemistry and Drug Discovery
An In-depth Technical Guide to S-Trityl-L-cysteine: Structure, Properties, and Applications in Modern Chemistry and Drug Discovery
This guide offers a comprehensive technical overview of S-trityl-L-cysteine, a pivotal molecule in synthetic chemistry and a compound of increasing interest in therapeutic development. We will delve into its fundamental chemical and physical properties, explore its critical role as a protected cysteine derivative in peptide synthesis, and illuminate its emerging applications as a potent anti-mitotic agent in cancer research. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this versatile compound.
Core Molecular Structure and Physicochemical Properties
S-trityl-L-cysteine is a derivative of the amino acid L-cysteine where the thiol group is protected by a bulky triphenylmethyl (trityl) group. This reversible protection is central to its utility in chemical synthesis.
The IUPAC name for S-trityl-L-cysteine is (2R)-2-amino-3-(tritylsulfanyl)propanoic acid.[1] Its structure combines the chiral backbone of L-cysteine with the sterically hindering and acid-labile trityl moiety, which is paramount to its function.
Caption: Chemical structure of S-trityl-L-cysteine.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C22H21NO2S | [1][2] |
| Molecular Weight | 363.47 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid/powder | [2][3][4] |
| Melting Point | 170-173 °C (for Fmoc derivative)[4][5]; 182-183 °C (dec.) (for S-trityl-L-cysteine) | [6] |
| Solubility | Insoluble in water.[4][5] Soluble in methanol (~1 mg/ml),[2] DMSO (up to 25 mg/mL),[7] and other organic solvents like chloroform, dichloromethane, and ethyl acetate.[5] | |
| Optical Activity | [α]25/D +115°, c = 0.8 in 0.04 M ethanolic HCl | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of S-trityl-L-cysteine. Key spectral data are available from various sources.[1][8][9][10]
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and provide characteristic signals for the trityl and cysteine moieties, confirming the structure of the compound.[1][8][11][12]
Role in Peptide Synthesis: The Thiol Guardian
The primary application of S-trityl-L-cysteine is in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy.[13][14][15] The thiol group of cysteine is highly nucleophilic and prone to oxidation, which can lead to undesired side reactions, most notably the formation of disulfide bridges. The trityl group serves as a robust protecting group for the thiol, preventing these side reactions during peptide chain elongation.[13]
The S-trityl group is favored for its stability under the basic conditions required for Fmoc removal, yet it is readily cleaved under the acidic conditions of the final deprotection and cleavage from the resin.[13] This orthogonality is a cornerstone of modern peptide synthesis.
Deprotection of the Trityl Group: A Mechanistic Perspective
The cleavage of the S-trityl group is an acid-catalyzed process, typically achieved using trifluoroacetic acid (TFA).[13] The mechanism involves the protonation of the sulfur atom, followed by the departure of the highly stable trityl carbocation.
However, this reaction is reversible. The liberated trityl cation is a potent electrophile that can re-attach to the nucleophilic thiol of the deprotected cysteine.[16] To drive the reaction to completion and prevent this re-attachment, "scavengers" are essential components of the cleavage cocktail.[16]
Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly traps the trityl cation by reducing it to triphenylmethane.[16][17]
Caption: Mechanism of S-trityl deprotection and scavenging.
Standard Deprotection Protocol
A self-validating protocol for the cleavage and deprotection of a peptide containing Cys(Trt) from a solid support is as follows:
-
Preparation of Cleavage Cocktail:
-
For a standard peptide, a recommended cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[16]
-
For peptides containing other sensitive residues like methionine or tryptophan, "Reagent K" can be employed: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[16] The additional scavengers in Reagent K protect other sensitive side chains from modification by the trityl cation and other reactive species.
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether.
-
The precipitated peptide is then centrifuged, washed with cold ether, and dried under vacuum.
-
-
Monitoring and Validation:
-
The completeness of the deprotection should be monitored by analytical techniques such as HPLC and mass spectrometry to ensure the absence of the trityl group and other protecting groups.
-
Troubleshooting and Side Reactions
-
Incomplete Deprotection: This is often due to insufficient scavenging of the trityl cation.[16] Increasing the concentration of TIS or the reaction time can often resolve this issue.
-
Oxidation: The free thiol is susceptible to oxidation, leading to the formation of disulfide-linked dimers or oligomers.[16] The inclusion of a reducing agent like EDT in the cleavage cocktail can help maintain the cysteine in its reduced state.[16]
-
Alkylation: Reactive carbocations from other protecting groups (e.g., tert-butyl) can potentially alkylate the cysteine thiol.[16] The use of appropriate scavengers is crucial to minimize this side reaction.
Applications in Drug Development: An Anti-Mitotic Agent
Beyond its role in peptide synthesis, S-trityl-L-cysteine has garnered significant attention as a potent and specific inhibitor of the mitotic kinesin Eg5.[2][3][7] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer chemotherapy.[3]
S-trityl-L-cysteine acts as a reversible, tight-binding, and allosteric inhibitor of Eg5.[2][18] It has been shown to inhibit the ATPase activity of Eg5, which is necessary for its motor function.[2][7] This inhibition specifically blocks cells in the M phase of the cell cycle.[18]
This compound has demonstrated antitumor activities and is considered a valuable lead compound for the development of novel anticancer drugs.[3][7]
Synthesis of S-Trityl-L-cysteine
The preparation of S-trityl-L-cysteine and its derivatives is well-established. One common method involves the reaction of L-cysteine with triphenylmethanol (trityl alcohol) in the presence of an acid such as trifluoroacetic acid. Alternatively, trityl chloride can be reacted with cysteine.[19] For applications in peptide synthesis, derivatives such as Fmoc-Cys(Trt)-OH and Boc-Cys(Trt)-OH are synthesized, which can then be directly used in SPPS.[20][21][22]
Conclusion
S-trityl-L-cysteine is a molecule of significant importance in both synthetic chemistry and medicinal chemistry. Its role as a protected cysteine derivative is fundamental to the successful synthesis of complex peptides. The well-understood mechanism of its acid-labile deprotection, coupled with effective scavenging strategies, makes it a reliable tool for peptide chemists. Furthermore, its potent and specific inhibition of the mitotic kinesin Eg5 has opened up new avenues for the development of novel anticancer therapeutics. The continued exploration of S-trityl-L-cysteine and its analogs is poised to yield further advancements in both fields.
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Cas 103213-32-7,FMOC-S-trityl-L-cysteine. (n.d.). LookChem. [Link]
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Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). National Institutes of Health. [Link]
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Cysteine-S-trityl a Key Derivative to Prepare N-methyl Cysteines. (n.d.). PubMed. [Link]
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Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. (n.d.). National Institutes of Health. [Link]
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S-trityl a Key Derivative to Prepare N- Methyl Cysteines. (2011). ResearchGate. [Link]
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S-Trityl-D-Cysteine. (n.d.). PubChem. [Link]
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Reduction of cysteine- S -protecting groups by triisopropylsilane. (2014). ResearchGate. [Link]
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Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]
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(+)-S-Trityl-L-cysteine - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. [Link]
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Peptide Synthesis with S-Protected Cysteine Derivatives. (n.d.). Thieme Chemistry. [Link]
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N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]
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On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl. (n.d.). Journal of the Chemical Society C: Organic. [Link]
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(a) Cys thiol protection with the trityl (Trt) protecting group.... (n.d.). ResearchGate. [Link]
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N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]
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Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2020). Digital CSIC. [Link]
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S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. (n.d.). PubMed. [Link]
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How to get the peptide containing cysteine without oxidation? (2016). ResearchGate. [Link]
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Solid-phase peptide synthesis using N-trityl-amino acids. (n.d.). Digital CSIC. [Link]
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On cysteine and cystine peptides. Part V. S-trityl. (1969). RSC Publishing. [Link]
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FTIR spectra of trisodium citrate (red line), l-cysteine (blue line), and the obtained CDs (black line). (n.d.). ResearchGate. [Link]
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